3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H16Cl2N2OS2 and its molecular weight is 435.38. The purity is usually 95%.
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Biological Activity
3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from substituted pyrimidine derivatives. A common method includes the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate, followed by the introduction of carbon disulfide and 2,4-dichlorobenzyl chloride under reflux conditions. The final product is purified through column chromatography to yield a pale yellow solid with notable crystal formation .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit broad-spectrum antimicrobial activity. In vitro tests have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were found to be as low as 50 μg/mL against tested organisms .
Anticancer Properties
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. In vitro assays conducted on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) revealed moderate inhibitory activities against cell proliferation. Compounds derived from this class have been shown to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. Preliminary results indicate that certain derivatives exhibit potent inhibitory effects comparable to established drugs such as donepezil. The IC50 values for these compounds ranged in the nanomolar range, highlighting their potential as therapeutic agents in managing cholinergic dysfunctions .
Study on Antimicrobial Efficacy
A study focused on the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives reported significant results against both Gram-positive and Gram-negative bacteria. The compound this compound was included in the evaluation and showed promising results with an MIC value of 25 μg/mL against Staphylococcus aureus and Escherichia coli.
Evaluation of Anticancer Activity
In another research project, the anticancer potential of this compound was investigated through cell viability assays. The results indicated that at concentrations above 10 μM, significant reductions in cell viability were observed in MDA-MB-231 cells. The study concluded that the compound could be a lead candidate for further development in cancer therapies due to its ability to inhibit cell growth effectively.
Properties
IUPAC Name |
3-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(16(22)10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZUPGWGWXVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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